ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and other starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antitumor agent due to its cytotoxic activity.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a related structure.
Uniqueness
Ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its nitrobenzamido and thiadiazole moieties contribute to its potent antimicrobial and antitumor properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-2-31-18(28)13-3-7-14(8-4-13)21-16(26)11-32-20-24-23-19(33-20)22-17(27)12-5-9-15(10-6-12)25(29)30/h3-10H,2,11H2,1H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNOAVAGHKALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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